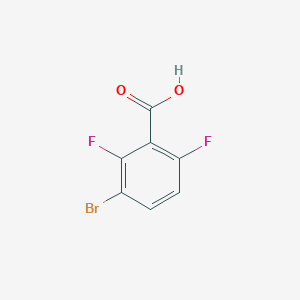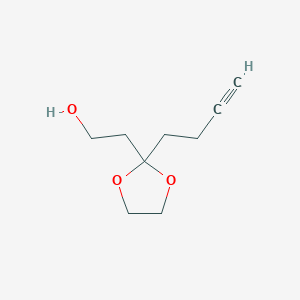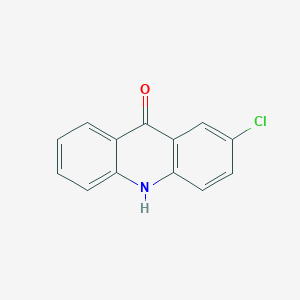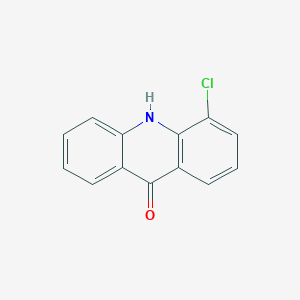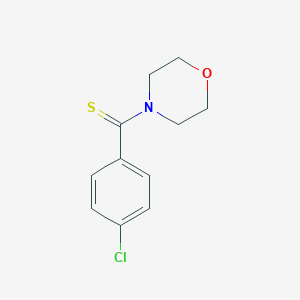
(4-Chlorophenyl)-morpholin-4-ylmethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)-morpholin-4-ylmethanethione, also known as CMMT, is a chemical compound that has been of great interest in scientific research due to its potential applications in medicinal chemistry. CMMT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
(4-Chlorophenyl)-morpholin-4-ylmethanethione has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of (4-Chlorophenyl)-morpholin-4-ylmethanethione is not fully understood, but it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a role in redox signaling and antioxidant defense. This inhibition leads to an accumulation of reactive oxygen species, which can induce apoptosis in cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
生化学的および生理学的効果
(4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and inhibiting the activity of thioredoxin reductase. This leads to DNA damage and cell death. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to disrupt the fungal cell wall, leading to cell death in Candida albicans. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its high yield synthesis method, its broad-spectrum anticancer and antifungal activity, and its potential for the treatment of inflammatory diseases. However, the limitations of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (4-Chlorophenyl)-morpholin-4-ylmethanethione. Firstly, further studies are needed to fully understand its mechanism of action and its potential toxicity. Secondly, the development of more efficient synthesis methods for (4-Chlorophenyl)-morpholin-4-ylmethanethione could lead to its wider use in medicinal chemistry. Thirdly, the potential of (4-Chlorophenyl)-morpholin-4-ylmethanethione for the treatment of inflammatory diseases needs to be further explored. Finally, the development of (4-Chlorophenyl)-morpholin-4-ylmethanethione derivatives with improved efficacy and reduced toxicity could lead to the discovery of new drugs for the treatment of cancer, fungal infections, and inflammatory diseases.
合成法
(4-Chlorophenyl)-morpholin-4-ylmethanethione can be synthesized using various methods, including the reaction of 4-chlorophenyl isothiocyanate with morpholine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobenzaldehyde with morpholine and thiourea, followed by reduction with sodium borohydride. These methods have been reported in the literature and have been used to synthesize (4-Chlorophenyl)-morpholin-4-ylmethanethione in high yields.
特性
CAS番号 |
21011-44-9 |
|---|---|
製品名 |
(4-Chlorophenyl)-morpholin-4-ylmethanethione |
分子式 |
C11H12ClNOS |
分子量 |
241.74 g/mol |
IUPAC名 |
(4-chlorophenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
InChIキー |
QQAQCKDPIMFFLI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)Cl |
正規SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



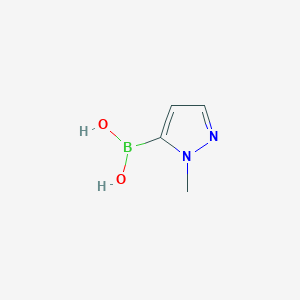
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)
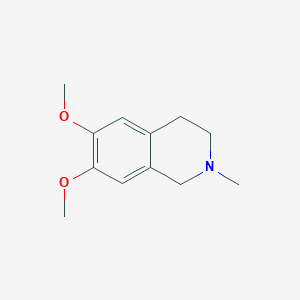
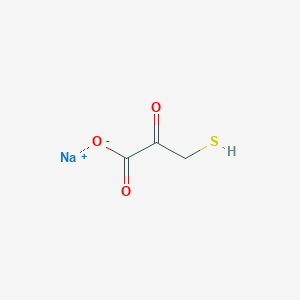
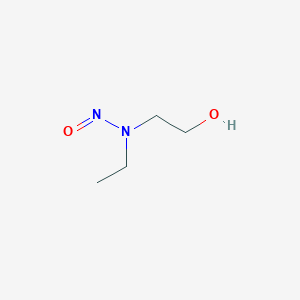
![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
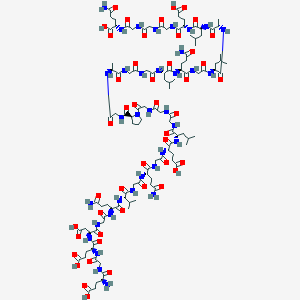
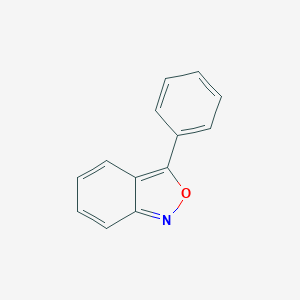
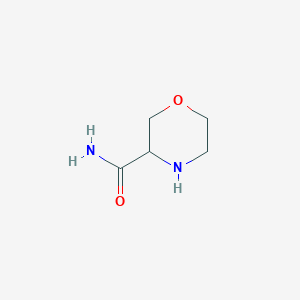
![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)
